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Cat. No.: B1678837

Get Quote

Executive Summary
Razinodil (CAS 30271-85-3) is a potent morpholine-triazine derivative developed as a

coronary vasodilator. It is uniquely indicated for ischemic myocardial diseases due to its ability

to significantly increase coronary blood flow without elevating myocardial oxygen consumption

()[1]. However, its clinical translation into an emergency intravenous (IV) therapeutic is severely

bottlenecked by its physicochemical properties. Razinodil is highly lipophilic (LogP > 4) with a

strong crystalline lattice, resulting in an intrinsic aqueous solubility of less than 5 µg/mL.

Because acute myocardial infarction requires immediate, precipitate-free IV administration,

achieving complete solubilization is non-negotiable to prevent catastrophic vascular embolism.

This application note details two field-proven, self-validating methodologies to enhance

Razinodil’s aqueous solubility to clinically viable concentrations (>5 mg/mL): Hydroxypropyl-β-

Cyclodextrin (HP-β-CD) Inclusion Complexation and Polymeric Mixed Micelles.

Mechanistic Rationale & Formulation Strategy
As formulators, we cannot simply force a hydrophobic molecule into water; we must alter its

thermodynamic environment. Razinodil resists solubilization because the energy required to
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create an aqueous cavity for its bulky hydrophobic aromatic rings is prohibitively high.

Strategy A: HP-β-CD Inclusion Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a

hydrophobic central cavity, making them ideal for shielding lipophilic drugs from aqueous

environments ()[2].

Causality in Excipient Selection: Unsubstituted β-CD is strictly contraindicated for parenteral

use because it induces severe nephrotoxicity via cholesterol depletion in renal tubules.

Instead, we utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydroxypropyl substitution

disrupts the hydrogen-bonding network of the CD crystal lattice, making the excipient highly

water-soluble and biologically safe for IV injection ()[3]. HP-β-CD encapsulates the

morpholine/triazine moieties of Razinodil, forming a thermodynamically stable 1:1 or 1:2

host-guest complex.

Strategy B: Polymeric Mixed Micelles
When cyclodextrin complexation yields insufficient loading for specific dosing regimens,

polymeric mixed micelles offer a high-capacity alternative.

Causality in Excipient Selection: By utilizing amphiphilic block copolymers (e.g., Poloxamer

188 combined with Tween 80), we induce self-assembly at concentrations above the Critical

Micelle Concentration (CMC). The hydrophobic core acts as a micro-reservoir for Razinodil,
while the PEGylated corona provides steric stabilization. This prevents drug aggregation and

limits opsonization post-injection, ensuring a prolonged circulation half-life.

Experimental Protocols
Protocol A: Preparation of Razinodil/HP-β-CD Inclusion
Complex (Lyophilization Method)
Causality & Validation: Razinodil's high crystalline lattice energy resists direct aqueous

complexation. By first dissolving the API in ethanol (co-solvency), we bypass this energy

barrier, allowing single molecules of Razinodil to seamlessly enter the HP-β-CD cavity. The

subsequent 0.22 µm filtration step acts as a self-validating mechanism—any uncomplexed API
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will precipitate upon ethanol removal and be retained by the filter, guaranteeing that the final

lyophilized powder represents a true, 100% soluble inclusion complex.

Solvent Preparation: Dissolve HP-β-CD (20% w/v) in sterile Water for Injection (WFI) at room

temperature.

Co-Solvency: Dissolve Razinodil API in a minimal volume of analytical-grade ethanol to a

concentration of 10 mg/mL.

Complexation: Add the Razinodil-ethanol solution dropwise to the HP-β-CD aqueous

solution under continuous magnetic stirring (400 RPM).

Equilibration: Shield from light and stir the mixture for 24 hours to ensure maximum host-

guest thermodynamic equilibrium ()[2].

Solvent Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator

(35°C, 150 mbar).

Sterile Filtration: Pass the resulting aqueous solution through a 0.22 µm polyethersulfone

(PES) syringe filter.

Lyophilization: Freeze the filtrate at -80°C, followed by lyophilization at 0.01 mbar for 48

hours to obtain a stable, rapidly reconstitutable dry powder.

Protocol B: Preparation of Razinodil Mixed Micelles
(Thin-Film Hydration Method)
Causality & Validation: The use of a volatile organic solvent mixture is critical here; it ensures

intimate molecular mixing of the highly lipophilic Razinodil with the hydrophobic blocks of the

polymers before aqueous exposure.

Organic Phase Mixing: Co-dissolve Razinodil, Poloxamer 188, and Tween 80 (weight ratio

1:5:2) in a volatile organic solvent mixture (Chloroform:Methanol, 2:1 v/v) in a round-bottom

flask.

Film Formation: Evaporate the solvent using a rotary evaporator (40°C, 100 rpm) under

vacuum until a thin, homogeneous polymeric film forms on the flask wall. Desiccate
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overnight to remove residual solvent traces.

Hydration: Hydrate the thin film with sterile Phosphate Buffered Saline (PBS, pH 7.4) at 60°C

(above the lipid/polymer phase transition temperature) for 1 hour under vigorous stirring.

Size Reduction: Subject the crude dispersion to probe sonication (100 W, 5 minutes, 10s

on/10s off pulse) in an ice bath to reduce micelle size and polydispersity.

Sterilization & Validation: Filter the nanosuspension through a 0.22 µm PES membrane. The

filter will trap any unencapsulated Razinodil aggregates, ensuring the final nanosuspension

concentration reflects only the successfully micellar-encapsulated API.

Data Presentation
The following table summarizes the expected physicochemical metrics when applying these

protocols to Razinodil.

Table 1: Comparative Formulation Metrics for Razinodil Solubilization

Parameter
Unformulated
Razinodil

HP-β-CD
Complexation

Mixed Polymeric
Micelles

Aqueous Solubility < 0.005 mg/mL 4.8 mg/mL 8.5 mg/mL

Solubility

Enhancement
Baseline ~960-fold ~1,700-fold

Particle/Complex Size N/A (Precipitate) < 2 nm (True Solution) 25 ± 4 nm

Polydispersity Index N/A N/A 0.12 ± 0.03

Encapsulation

Efficiency
N/A > 98% 87 ± 5%

Physical State Crystalline Powder Lyophilized Powder
Liquid

Nanosuspension

Formulation Workflow Visualization
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Figure 1: Workflow comparison of HP-β-CD complexation vs. mixed micelle solubilization for

Razinodil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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